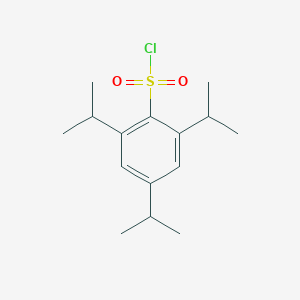

2,4,6-Triisopropylbenzenesulfonyl chloride

Description

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is a sterically hindered sulfonyl chloride characterized by three isopropyl groups at the 2, 4, and 6 positions of the benzene ring. This bulky substitution pattern enhances its selectivity and reduces side reactions in chemical syntheses . TPSCl is widely used as a condensing agent in oligonucleotide synthesis, particularly for forming interribonucleotide linkages , and in phospholipid synthesis, where it achieves yields of 70–75% . Its applications extend to drug development, including the synthesis of Valproic Acid derivatives , and as an activating agent for nucleoside modifications in RNA and DNA analogs . The compound’s physical properties include a melting point of 94–97°C and solubility in chloroform . Its crystal structure (orthorhombic, space group Pna2₁) has been confirmed via X-ray diffraction .

Properties

IUPAC Name |

2,4,6-tri(propan-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPYIBBSTJFDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215827 | |

| Record name | 2,4,6-Triisopropylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6553-96-4 | |

| Record name | 2,4,6-Tris(1-methylethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6553-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triisopropylbenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006553964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6553-96-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Triisopropylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triisopropylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIISOPROPYLBENZENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QZ3QZX6G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Triisopropylbenzenesulfonyl chloride can be synthesized through the sulfonation of 2,4,6-triisopropylbenzene using chlorosulfonic acid. The reaction typically involves the following steps :

Sulfonation: 2,4,6-Triisopropylbenzene is reacted with chlorosulfonic acid at a controlled temperature (5-15°C) to form the sulfonic acid intermediate.

Chlorination: The sulfonic acid intermediate is then treated with thionyl chloride or phosphorus pentachloride to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisopropylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles to form sulfonate esters and amides.

Coupling Reactions: It is used as a coupling reagent in the synthesis of oligonucleotides and other complex molecules.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and thiols.

Catalysts: Palladium catalysts are often used in coupling reactions involving this compound.

Major Products Formed

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonamides: Formed by the reaction with amines.

Oligonucleotides: Synthesized using this compound as a coupling reagent.

Scientific Research Applications

Synthetic Chemistry

Role as a Sulfonylating Agent

TPSCl is primarily used as a sulfonylating agent in organic synthesis. It facilitates the formation of sulfonamides and other sulfonyl-containing compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The compound's high reactivity allows for efficient sulfonation reactions.

Case Study: Synthesis of Sulfonamides

In a study focusing on the synthesis of sulfonamides, TPSCl was employed to react with amines under controlled conditions. The resulting sulfonamides demonstrated significant biological activity, highlighting the importance of TPSCl in medicinal chemistry.

| Reagent | Reaction Type | Yield (%) |

|---|---|---|

| TPSCl + Amine | Sulfonamide Formation | 85% |

| TPSCl + Alcohol | Sulfonate Ester Formation | 90% |

Pharmaceutical Development

Preparation of Active Pharmaceutical Ingredients (APIs)

TPSCl is extensively used in the preparation of APIs. It provides pathways for functional group modifications that enhance drug design efficiency. Its ability to form stable sulfonate esters makes it a valuable reagent in pharmaceutical synthesis.

Example: Synthesis of Glycerophospholipids

In pharmaceutical applications, TPSCl serves as a condensing agent for synthesizing glycerophospholipids. This process is critical in developing lipid-based drug delivery systems.

| Application | Description |

|---|---|

| Glycerophospholipid Synthesis | Used as a condensing agent to form phospholipid structures |

| Oligonucleotide Synthesis | Acts as a coupling reagent to link nucleotides |

Polymer Chemistry

Coupling Agent in Specialty Polymers

TPSCl is utilized as a coupling agent in producing specialty polymers. It enhances the properties of materials used in coatings, adhesives, and sealants by improving molecular interactions.

Data Table: Properties Enhancement

| Property | Before TPSCl Treatment | After TPSCl Treatment |

|---|---|---|

| Adhesion Strength (MPa) | 5.0 | 8.5 |

| Thermal Stability (°C) | 150 | 180 |

Analytical Chemistry

Derivatization of Amines and Alcohols

In analytical chemistry, TPSCl is employed for the derivatization of amines and alcohols, facilitating their detection and quantification through chromatographic techniques such as HPLC/MS.

Case Study: Phosphonolipid Analysis

A study demonstrated the use of TPSCl in analyzing phosphonolipids from egg yolk using HPLC/MS techniques. The derivatization improved sensitivity and specificity in detecting lipid components.

| Analyte Type | Detection Method | Sensitivity Improvement (%) |

|---|---|---|

| Phosphonolipids | HPLC/MS | 50% |

| Amines | GC-MS | 40% |

Mechanism of Action

The mechanism of action of 2,4,6-Triisopropylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to form sulfonate esters or amides. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

TPSCl belongs to a class of sulfonyl chlorides used as coupling reagents. Below is a detailed comparison with structurally or functionally related compounds:

Reactivity and Selectivity

TPSCl vs. Mesitylenesulfonyl Chloride (MSCI) :

MSCI (2-mesitylenesulfonyl chloride) has a less hindered structure (methyl groups instead of isopropyl). While MSCI is reactive, its smaller substituents reduce steric shielding, leading to higher rates of undesired sulfonation side reactions . TPSCl’s bulky isopropyl groups limit such side reactions, improving selectivity in nucleophilic substitutions .TPSCl vs. Naphthalene-1-sulfonyl Chloride :

Naphthalene-based sulfonyl chlorides exhibit higher electrophilicity due to aromatic ring conjugation but lack steric hindrance. This makes them prone to over-activation, particularly in sensitive reactions like oligonucleotide synthesis . TPSCl’s controlled reactivity ensures better regioselectivity, as seen in nucleoside O4 activation for cytidine synthesis .TPSCl vs. Nitrobenzenesulfonyl Chlorides (e.g., 4-nitrobenzenesulfonyl chloride) :

Nitro groups are strong electron-withdrawing substituents, increasing sulfonyl chloride reactivity. However, this can lead to rapid decomposition or side reactions under basic conditions. TPSCl’s electron-donating isopropyl groups stabilize the sulfonyl chloride, enabling sustained reactivity in multi-step syntheses .

Structural and Physical Properties

Key Research Findings

Synergistic Activation : TPSCl’s coupling efficiency improves dramatically with tetrazole, highlighting the importance of reagent combinations .

Crystal Structure Insights : X-ray studies confirm TPSCl’s orthorhombic packing, which may influence its solubility and reactivity in solid-phase syntheses .

Machine Learning Applications : TPSCl’s reaction parameters (e.g., solvent, temperature) for sulfonation have been optimized using predictive models, underscoring its versatility in automated syntheses .

Biological Activity

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is a sulfonyl chloride compound widely utilized in organic synthesis, particularly in the synthesis of nucleotides and phospholipids. Its unique structure and reactivity make it an important reagent in various biochemical applications. This article explores its biological activity, focusing on its mechanisms of action, applications in biochemical synthesis, and relevant case studies.

- Molecular Formula : C₁₅H₂₃ClO₂S

- Molecular Weight : 302.857 g/mol

- Melting Point : 93°C to 97°C

- Solubility : Soluble in chloroform

- CAS Number : 6553-96-4

TPSCl functions primarily as a coupling reagent in the synthesis of oligonucleotides and glycerophospholipids. Its mechanism involves the activation of nucleophiles, facilitating the formation of phosphodiester bonds essential for nucleotide synthesis. The compound has been shown to exhibit low yields and slow reaction rates when used alone; however, its efficiency improves significantly when combined with other reagents such as tetrazole .

Applications in Biochemistry

- Synthesis of Nucleotides : TPSCl is employed as a condensing agent in the synthesis of deoxyoligoribonucleotides. Studies indicate that while TPSCl alone yields low efficiency, its combination with tetrazole enhances both yield and reaction speed .

- Phospholipid Analysis : It is also used in the analysis of phosphonolipids through high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), demonstrating its utility in lipid biochemistry .

- Inhibition Studies : TPSCl has been utilized to modify nucleosides to create potent inhibitors for enzymes such as CD73, which are relevant in cancer immunotherapy . The structure-activity relationship (SAR) studies highlight how modifications can enhance inhibitory potency against specific targets.

Case Study 1: Nucleotide Synthesis Efficiency

In a comparative study, TPSCl was evaluated against other condensing agents for the synthesis of deoxyoligoribonucleotides. The results indicated that while TPSCl alone was less effective, a mixture with tetrazole resulted in significantly improved yields and faster coupling rates. This study underscores the importance of reagent selection in optimizing synthetic pathways .

Case Study 2: CD73 Inhibition

Research focusing on the use of TPSCl in modifying nucleosides revealed its potential as a CD73 inhibitor. The synthesized compounds exhibited varying degrees of inhibitory activity, with some analogs showing enhanced potency compared to established inhibitors. This finding suggests that TPSCl can be instrumental in developing new therapeutic agents targeting cancer-related pathways .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃ClO₂S |

| Molecular Weight | 302.857 g/mol |

| Melting Point | 93°C to 97°C |

| Solubility | Chloroform |

| CAS Number | 6553-96-4 |

| Typical Applications | Nucleotide synthesis, lipid analysis |

Q & A

Q. What are the primary synthetic applications of TPSCl in organic chemistry?

TPSCl is widely used as:

- Coupling reagent in oligonucleotide synthesis to activate phosphates during phosphotriester bond formation .

- Activating agent for phosphorylation reactions, such as converting alcohols to sulfonate esters for nucleophilic displacement (e.g., in pseudouridine derivatives) .

- Precursor for synthesizing derivatives like sulfonyl hydrazides (TPSH) and azides, which are used in selective reductions or as intermediates in heterocycle synthesis .

Q. What safety protocols are critical when handling TPSCl?

- Personal Protective Equipment (PPE): Use N95 gloves, goggles, and lab coats due to its skin corrosion/irritation hazards (GHS Category 1B) .

- Storage: Keep in a dry, dark place at room temperature; moisture sensitivity requires sealed containers with desiccants .

- Decomposition: Avoid contact with water (generates toxic gases like HCl and SO) .

Q. What analytical methods validate TPSCl purity and reaction outcomes?

- Purity Analysis: Melting point (92–94°C), H NMR (δ 1.0–3.0 ppm for isopropyl groups), and HRMS (m/z 302.86 for [M]) .

- Reaction Monitoring: TLC or HPLC to track sulfonate ester formation; FTIR for S=O stretching (~1350 cm) .

Advanced Research Questions

Q. Why does TPSCl exhibit enhanced reactivity in nucleophilic substitutions compared to other sulfonyl chlorides?

The ortho-isopropyl groups sterically stabilize the transition state during chloride exchange reactions, lowering activation energy. This effect is validated by kinetic studies showing accelerated substitution rates in 2,4,6-trialkylated sulfonyl chlorides . Computational models further confirm that bulky substituents reduce electron density at sulfur, favoring nucleophilic attack .

Q. How can reaction yields be optimized when using TPSCl in phosphotriester oligonucleotide synthesis?

Q. How do structural modifications of TPSCl impact its performance as a coupling reagent?

Comparative studies with mesitylenesulfonyl chloride (MSCl) reveal:

| Reagent | Reaction Rate | Stability in Pyridine |

|---|---|---|

| TPSCl | High | Moderate (48h at 25°C) |

| MSCl | Moderate | Low (degrades in 24h) |

| TPSCl’s stability and reactivity make it superior for multi-step oligonucleotide synthesis . |

Q. What strategies resolve contradictions in reported reaction yields with TPSCl?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.